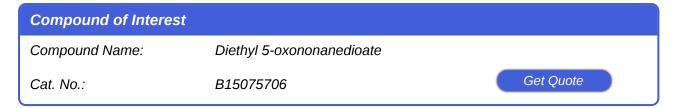


A Comparative Guide to the Mass Spectrometry Fragmentation of Diethyl 5-oxononanedioate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of **Diethyl 5-oxononanedioate**, a molecule of interest in various synthetic and metabolic pathways. Understanding the fragmentation behavior of this and related molecules is crucial for their identification and characterization in complex mixtures. This document presents a putative fragmentation pathway based on established principles of mass spectrometry and compares it with the fragmentation of a structurally similar compound, Diethyl nonanedioate, to highlight the influence of the keto functional group.

Data Presentation: Comparative Fragmentation Analysis

The following table summarizes the major fragment ions observed in the electron ionization (EI) mass spectrum of **Diethyl 5-oxononanedioate** and compares them with the expected fragments from Diethyl nonanedioate. The relative abundance is a hypothetical measure to illustrate the expected prominence of each fragment.



m/z	Proposed Fragment Ion	Structure of Fragment	Relative Abundance (Hypothetical)	Comparison with Diethyl nonanedioate
244	[M]+	[C13H22O5]+	Low	The molecular ion peak for Diethyl nonanedioate would be at m/z 230.
199	[M - OC2H5]+	[C11H17O4]+	High	A similar loss of an ethoxy group is expected for Diethyl nonanedioate, resulting in a fragment at m/z 185.[1]
171	[M - COOC₂H₅]+	[C9H15O3]+	Medium	Loss of the entire ethyl ester group from Diethyl nonanedioate would yield a fragment at m/z 157.
155	[CH2(CH2)2COO C2H5]+	[C ₈ H ₁₅ O ₂]+	High	This fragment results from cleavage alpha to the ketone and is a key differentiator. A corresponding fragment is not expected from this specific cleavage in



				Diethyl nonanedioate.
128	[OC(CH2)₃COOC 2H5] ⁺	[C6H8O4] ⁺	Medium	This fragment arises from cleavage on the other side of the ketone.
115	[CH2(CH2)2COO H]+	[C5H9O2] ⁺	Medium	This ion can be formed through McLafferty rearrangement. A similar rearrangement in Diethyl nonanedioate would lead to a different fragment m/z.
101	[CH2(CH2)2CO]+	[C₅H∍O] ⁺	Medium	A characteristic fragment resulting from cleavage around the ketone.
43	[CH₃CO]+	[C2H₃O] ⁺	High	This is a common fragment indicating the presence of a keto group. This would be absent in the spectrum of Diethyl nonanedioate.



Experimental Protocols

The data presented in this guide is based on standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization (EI).

Instrumentation:

- Gas Chromatograph: Agilent 7890A GC system (or equivalent)
- Mass Spectrometer: Agilent 5975C series MSD (or equivalent)
- Ionization Source: Electron Ionization (EI)
- · Analyzer: Quadrupole

GC Conditions:

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
- Inlet Temperature: 250°C
- Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 μL (splitless injection)

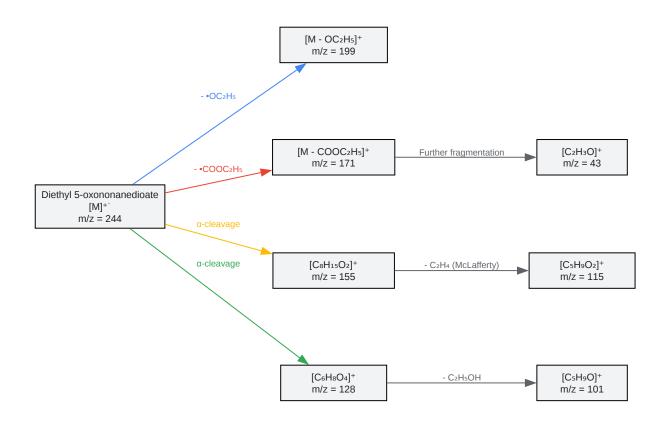
MS Conditions:

- Ion Source Temperature: 230°C
- Electron Energy: 70 eV[2]
- Mass Range: m/z 40-500
- Scan Speed: 1000 amu/s
- Transfer Line Temperature: 280°C



Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways for **Diethyl 5- oxononanedioate** under electron ionization.



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References

• 1. chem.libretexts.org [chem.libretexts.org]



- 2. mdpi.com [mdpi.com]
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